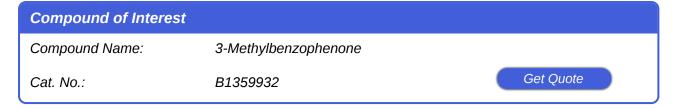


# Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylbenzophenone** (CAS No. 643-65-2), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for these analyses.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-Methylbenzophenone**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.78	d	Aromatic Protons
7.62 - 7.51	m	Aromatic Protons
7.37	t	Aromatic Protons
7.32	d	Aromatic Protons
2.40	S	Methyl Protons (-CH₃)



Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	
196.9	Carbonyl Carbon (C=O)	
138.2	Aromatic Carbon	
137.9	Aromatic Carbon	
133.3	Aromatic Carbon	
130.4	Aromatic Carbon	
130.0	Aromatic Carbon	
129.1	Aromatic Carbon	
128.2	Aromatic Carbon	
127.4	Aromatic Carbon	
21.5	Methyl Carbon (-CH₃)	

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (Methyl)
~1660	Strong	C=O Carbonyl Stretch
~1600, 1580, 1450	Medium-Strong	Aromatic C=C Bending
~1300	Medium	C-C Stretch
~930, 740, 700	Strong	Aromatic C-H Bending (Out-of- plane)



<u>Ultraviolet-Visible (UV-Vis) Spectroscopy</u>

λmax (nm)	Molar Absorptivity (ε)	Solvent
~252	High	Methanol
~340	Low	Methanol

Note: The UV-Vis data is based on typical values for benzophenone derivatives and may vary slightly based on experimental conditions.

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **3-Methylbenzophenone**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methylbenzophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire the spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.



- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.
- Integrate all signals.

#### <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
- Process the FID with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the CDCl<sub>3</sub> triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methylbenzophenone**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
  it to dry completely.
- Place a small amount of solid **3-Methylbenzophenone** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

#### Data Acquisition:

Collect a background spectrum of the empty ATR crystal.



- Collect the sample spectrum.
- The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Objective: To investigate the electronic transitions within **3-Methylbenzophenone**.

Instrumentation: A double-beam UV-Vis spectrophotometer.

#### Sample Preparation:

- Prepare a stock solution of **3-Methylbenzophenone** in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 1.0 AU).
- Use quartz cuvettes with a 1 cm path length.

#### Data Acquisition:

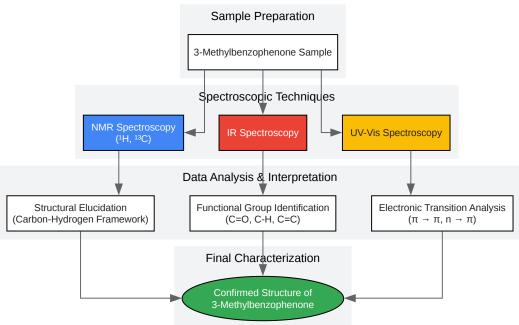
- Fill one cuvette with the pure solvent to be used as a reference (blank).
- Fill a second cuvette with the sample solution.
- Place both cuvettes in the spectrophotometer.
- Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
- Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
- Identify the wavelength(s) of maximum absorbance (λmax).



## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Methylbenzophenone**.

## Spectroscopic Analysis Workflow for 3-Methylbenzophenone



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